3-Cyclohexylidenepyrrolidine
Overview
Description
3-Cyclohexylidenepyrrolidine is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
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Mechanism of Action
The biological activity of these compounds is often due to their interaction with various targets in the body, leading to changes in cellular function and biochemistry. The specific targets and modes of action can vary widely depending on the specific structure and properties of the compound .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and can significantly impact their bioavailability and therapeutic effects .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compounds, their ability to reach their targets, and their overall efficacy .
Biochemical Analysis
Biochemical Properties
3-Cyclohexylidenepyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction with cytochrome P450 involves the hydroxylation of the C-H bond of the pyrrolidine derivative, leading to the formation of hydroxylated intermediates . Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the NF-kappa B pathway, which plays a crucial role in inflammation and immune responses . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These interactions can result in alterations in cellular metabolism, including changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the hydroxylation of the pyrrolidine ring . This reaction is facilitated by the high-valent oxo-iron species in the active site of the enzyme. Additionally, this compound can inhibit or activate other enzymes by binding to their active sites or allosteric sites, resulting in changes in their catalytic activity . These interactions can also lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . In in vitro studies, the compound has been observed to degrade over time, leading to a decrease in its activity. In in vivo studies, the long-term effects of this compound on cellular function have been linked to its stability and degradation products . These temporal effects are important considerations for the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, including the modulation of signaling pathways and gene expression . At high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and lipid metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of metabolites. For example, this compound can modulate the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . These interactions highlight the role of this compound in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cellular membranes by lipid transfer proteins, which facilitate its movement between different cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the cellular effects of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, by targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within cells . These localization mechanisms are crucial for the compound’s function and activity in biochemical processes.
Properties
IUPAC Name |
3-cyclohexylidenepyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNJMRXMAQUVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCNC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.